![molecular formula C18H12F4N2O2 B12215520 4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline CAS No. 65247-06-5](/img/structure/B12215520.png)
4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
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Overview
Description
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- is a complex organic compound characterized by the presence of multiple fluorine atoms and an amine group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- typically involves the reaction of 2,3,5,6-tetrafluoro-1,4-dicyanobenzene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetrafluoroaniline: Another fluorinated benzenamine with similar properties but different substitution patterns.
2,3,5,6-Tetrafluoro-1,4-dicyanobenzene: A precursor used in the synthesis of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis-.
Uniqueness
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous.
Biological Activity
4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline, also known by its CAS number 65247-06-5, is an organic compound characterized by a complex molecular structure that includes multiple fluorine substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant research findings.
- Molecular Formula : C18H12F4N2O2
- Molecular Weight : 364.29 g/mol
- CAS Number : 65247-06-5
The presence of fluorine atoms in the structure enhances its reactivity and stability, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been observed:
- DNA Interaction : Similar compounds have shown a propensity to form adducts with DNA, leading to mutations and potential carcinogenic effects. The mode of action typically involves metabolic activation followed by covalent binding to DNA .
- Receptor Binding : The compound may exhibit binding affinities for specific receptors or enzymes, which can provide insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds with similar structures:
- Genotoxicity Studies : Research indicates that related compounds can lead to DNA damage through the formation of reactive intermediates that bind covalently to nucleophilic sites on DNA . This suggests that this compound may also possess genotoxic properties.
- Carcinogenic Potential : The IPCS Human Relevance Framework has been applied to assess the carcinogenic potential of similar aromatic amines. Findings suggest that such compounds could be classified as carcinogens based on their DNA-reactive nature and extensive epidemiological evidence .
Interaction Studies
To further understand the biological activity of this compound, interaction studies focusing on binding affinities and mechanisms are essential. Preliminary findings suggest that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which are advantageous traits for drug development.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminobiphenyl | C12H11N | Known carcinogen; forms DNA adducts |
2-Aminophenol | C6H7NO | Less complex; used in dye synthesis |
4-Fluoroaniline | C7H6FN | Simpler structure; used in pharmaceuticals |
This table highlights how this compound compares with other compounds regarding their molecular structure and biological implications.
Properties
CAS No. |
65247-06-5 |
---|---|
Molecular Formula |
C18H12F4N2O2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline |
InChI |
InChI=1S/C18H12F4N2O2/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8H,23-24H2 |
InChI Key |
OLYSJNQUDPLGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N)F)F |
Origin of Product |
United States |
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